1-[5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol
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Overview
Description
1-[5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core, a phenyl group, and a pyridine moiety, making it a molecule of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Attachment of the Pyridine Moiety: This can be done through nucleophilic substitution or other suitable reactions.
Final Functionalization: The ethanol group is introduced in the final step, often through reduction or other functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-[5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid or aldehyde under appropriate conditions.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The pyridine and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield a carboxylic acid, while reduction of the quinazoline core would produce dihydroquinazoline derivatives.
Scientific Research Applications
1-[5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and cardiovascular disorders.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit potassium channels, which play a crucial role in cardiac repolarization and arrhythmia prevention .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine: This compound is structurally similar and also acts as a potassium channel blocker.
Phosphoramidic acid prodrugs of 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide: These compounds share a similar core structure and are used in the treatment of arrhythmia.
Uniqueness
1-[5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research and therapeutic applications.
Properties
Molecular Formula |
C27H23N5O |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
1-[5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C27H23N5O/c1-18(33)20-14-21(16-28-15-20)26-31-24-12-7-11-23(19-8-3-2-4-9-19)25(24)27(32-26)30-17-22-10-5-6-13-29-22/h2-16,18,33H,17H2,1H3,(H,30,31,32) |
InChI Key |
YFHBVPJJSPKCBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC(=C1)C2=NC3=CC=CC(=C3C(=N2)NCC4=CC=CC=N4)C5=CC=CC=C5)O |
Origin of Product |
United States |
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